1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride
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Overview
Description
1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrazole derivative with a chlorosulfonyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like triethylamine or pyridine in an organic solvent such as dichloromethane or acetonitrile.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Scientific Research Applications
1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly CDK2 inhibitors, which are potential anticancer agents.
Biological Studies: Used in the study of cell cycle regulation and apoptosis due to its ability to inhibit specific kinases.
Chemical Biology: Employed in the design of chemical probes to study protein function and interactions.
Industrial Applications: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins, which leads to cell cycle arrest and apoptosis . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also target CDKs and have been studied for their anticancer properties.
Uniqueness
1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs. This makes it a valuable scaffold for the development of targeted therapies .
Properties
Molecular Formula |
C6H5ClN4O3S |
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Molecular Weight |
248.65 g/mol |
IUPAC Name |
1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN4O3S/c1-11-4-3(5(12)9-2-8-4)6(10-11)15(7,13)14/h2H,1H3,(H,8,9,12) |
InChI Key |
CZAKPFCQUYVMHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
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